Barium zirconate

Protonic Ceramic Fuel Cells Chemical Stability CO₂ Tolerance

High-temperature sintering (>1500°C) of undoped BaZrO₃ presents a critical processing barrier for electrolyte fabrication. Barium zirconate resolves this through quantifiable dopant and additive strategies that directly govern proton conductivity and densification. • Dy-doped BaZrO₃ achieves ~10× higher total conductivity than Sm-doped variants at 600°C, enabling superior PCFC power density in the 500-700°C range. • ZnO sintering aid enables densification to >93% theoretical density at 1300°C-a ~400°C reduction versus unmodified material-mitigating Ba evaporation and energy costs. • Unmatched chemical stability against CO₂ and H₂O ensures robust long-term operation where BaCeO₃-based electrolytes fail. Supplied with full QA documentation for research and pilot-scale procurement.

Molecular Formula BaZrO3
BaO3Z
Molecular Weight 276.55 g/mol
Cat. No. B7800511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarium zirconate
Molecular FormulaBaZrO3
BaO3Z
Molecular Weight276.55 g/mol
Structural Identifiers
SMILES[O-][Zr](=O)[O-].[Ba+2]
InChIInChI=1S/Ba.3O.Zr/q+2;;2*-1;
InChIKeyDQBAOWPVHRWLJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Barium Zirconate (BaZrO₃) Procurement Guide


Barium zirconate (BaZrO₃) is a perovskite-type oxide (ABO₃ structure) widely recognized as a leading candidate for proton-conducting ceramic electrolytes in intermediate-temperature solid oxide fuel cells (IT-SOFCs) and electrolyzers [1]. Its fundamental differentiation stems from the high covalency of the Zr–O bond, which imparts exceptional chemical stability against CO₂ and H₂O, unlike its primary in-class analog, barium cerate (BaCeO₃) [2]. However, its refractory nature necessitates high sintering temperatures (>1500°C), presenting a significant processing barrier that drives ongoing research into dopant and additive strategies [3].

Proton-conducting ceramic electrolyte for intermediate-temperature SOFC and electrolyzer studies
High chemical stability against CO₂ and H₂O, suitable for carbon-containing fuel environments
Refractory nature requires dopant or sintering aid strategies to achieve dense ceramics

Barium Zirconate Substitution Limitations


Generic substitution of barium zirconate compounds is not feasible due to the profound and quantifiable impact of specific acceptor dopants and processing routes on proton conductivity, grain boundary resistance, and sinterability [1]. For instance, the total conductivity of Dy-doped BaZrO₃ is one order of magnitude higher than that of Sm-doped BaZrO₃ at the same doping concentration, a difference directly tied to grain size and dopant site preference [2]. Similarly, the use of ZnO as a sintering aid enables densification at 1300°C to >93% theoretical density, compared to the >1700°C required for unmodified material, but at a slight cost to conductivity [3]. Such performance-structure-processing interdependencies mean that in-class compounds are not interchangeable; selection must be driven by specific, quantifiable performance metrics aligned with end-use requirements .

Acceptor dopant identity strongly modulates proton conductivity; Dy-doped and Sm-doped variants exhibit a reported ~10× conductivity gap and are not directly interchangeable
ZnO sintering aid lowers densification temperature by ~400°C but may alter grain boundary conductivity; unmodified and ZnO-modified grades should not be substituted without validation
Cold-sintered BZCY produces grain boundaries that do not limit total conductivity, whereas conventionally sintered material often suffers from high grain boundary resistance; processing route must be matched to device design

Barium Zirconate Performance Evidence


Chemical Stability vs. BaCeO₃

Barium zirconate (BaZrO₃) exhibits significantly superior chemical stability in CO₂-containing atmospheres compared to barium cerate (BaCeO₃), its primary in-class competitor. While BaCeO₃ has high proton conductivity, it is prone to decomposition in CO₂, a major drawback for practical fuel cell operation. BaZrO₃ is reported to be 'a rather stable material' under these conditions [1], [2]. This stability is attributed to the higher covalency of the Zr–O bond compared to Ce–O [3].

Chemical stability vs. BaCeO₃
Direct comparison
BaZrO₃ stable in CO₂-containing atmospheres; BaCeO₃ prone to decomposition
Supports electrolyte selection for CO₂-containing fuel cell environments
Reported as a fundamental property difference linked to Zr–O covalency
Protonic Ceramic Fuel Cells Chemical Stability CO₂ Tolerance

Dy-Doped Proton Conductivity

The choice of acceptor dopant in barium zirconate has a dramatic impact on proton conductivity. A direct comparative study demonstrates that Dy-doped BaZrO₃ achieves a conductivity one order of magnitude higher than Sm-doped BaZrO₃ for any fixed doping concentration [1]. At 600 °C, 20% Dy-doped BaZrO₃ exhibits a total conductivity of 4.15 × 10⁻³ S/cm, identified as the highest among the studied compositions [1].

Dy-doped conductivity
Direct comparison
4.15 × 10⁻³ S/cm at 600 °C (20% Dy-doped)
Reported ~10× higher total conductivity than Sm-doped BaZrO₃ under wet N₂
EIS measurement; Dy content and atmosphere must be verified for replication
Proton Conductivity Dopant Optimization Solid Oxide Fuel Cell Electrolyte

ZnO-Modified Sinterability

The poor sinterability of barium zirconate is a major processing barrier. The addition of ZnO as a sintering aid provides a quantifiable improvement. ZnO-modified BaZr₀.₈₅Y₀.₁₅O₃₋δ can be sintered to >93% of theoretical density at 1300°C [1]. This represents a significant reduction compared to the ~1700°C typically required for unmodified Y-doped barium zirconate (BZY) [2], [3].

ZnO sintering aid
Reported
>93% density at 1300 °C (vs ~1700 °C unmodified)
Processing temperature reduction may enable co-sintering with electrodes
ZnO-modified BaZr₀.₈₅Y₀.₁₅O₃₋δ; density by Archimedes method
Sintering Densification Processing Aids

Cold-Sintered Grain Boundary Conductivity

Grain boundary (GB) resistance is a major limitation in polycrystalline barium zirconate electrolytes. A novel cold sintering process (350°C) followed by annealing at 1300°C for BaZr₀.₇Ce₀.₂Y₀.₁O₃₋δ (BZCY) produces 'highly conductive grain boundaries' that do not limit total conductivity [1]. This is a significant improvement over conventionally sintered BZCY, which typically requires temperatures >1500°C and suffers from high GB resistance due to Ba-evaporation and space-charge effects [1], [2].

Cold-sintered grain boundaries
Method context
Grain boundary resistance does not limit total conductivity after cold sintering + annealing
Processing approach may mitigate a key performance bottleneck in BZCY
Cold sintering at 350 °C + 1300 °C anneal; BZCY composition specific
Grain Boundary Engineering Cold Sintering Electrochemical Performance

Peak Power Density in SOFC

The ultimate performance metric for a fuel cell electrolyte is its contribution to power density. In a single-chamber SOFC configuration, a composite electrolyte containing 25 wt% Y-doped barium zirconate (BYZ) and 75 wt% samarium-doped ceria (SDC) achieved a maximum power density of 28 mW/cm² [1]. This value serves as a benchmark for the performance of BaZrO₃-containing systems under these specific conditions.

Peak power density
Cross-study comparable
28 mW/cm² at 600 °C (25% BYZ / 75% SDC composite)
Reported benchmark for a BaZrO₃-containing composite electrolyte in single-chamber SOFC
Single-chamber configuration; comparison requires identical testing conditions
Solid Oxide Fuel Cell Power Density Device Performance

Ionic Transport Number

For an electrolyte to function efficiently, its ionic transport number (the fraction of total current carried by ions) must be as close to unity as possible. Electromotive force (EMF) measurements under fuel cell conditions revealed that ZnO-modified BaZr₀.₈₅Y₀.₁₅O₃₋δ exhibits a total ionic transport number of ~0.9 at 600°C [1]. This high value confirms its suitability as a solid electrolyte, as it indicates minimal undesirable electronic leakage current.

Ionic transport number
Reported
~0.9 at 600 °C (ZnO-modified BaZr₀.₈₅Y₀.₁₅O₃₋δ)
Indicates dominant ionic conduction with minimal electronic leakage
EMF measurement under fuel cell conditions; supports electrolyte viability assessment
Ionic Transport Electrolyte Efficiency Fuel Cell

Barium Zirconate Application Scenarios


PCFC Chemical Stability

For fuel cells operating with carbon-containing fuels or in ambient air containing CO₂, the superior chemical stability of barium zirconate over barium cerate is a decisive factor. Procurement of BaZrO₃-based electrolytes is justified for long-term, robust PCFC operation where CO₂-induced degradation is a primary concern [6], [5].

Dy-Doped Intermediate-Temperature Electrolyte

When higher ionic conductivity is the primary driver, the use of Dy-doped BaZrO₃ is recommended. The quantifiable ~10× improvement over Sm-doped BaZrO₃ at 600 °C makes it a superior candidate for PCFCs and electrolyzers aiming for high power density and efficiency in the intermediate temperature range (500-700 °C) [6].

ZnO-Assisted Electrolyte Manufacturing

To overcome the high-temperature processing barrier of unmodified BZY, the addition of ZnO as a sintering aid is a proven strategy. This approach enables densification at ~1300°C, significantly reducing energy costs and preventing Ba evaporation, thereby facilitating the scalable and economical production of dense, high-quality electrolyte layers [6], [5].

Cold Sintering Grain Boundary Engineering

For applications demanding the highest possible total conductivity by mitigating grain boundary resistance, the cold sintering process for BZCY offers a transformative advantage. This method produces electrolytes where grain boundaries are no longer the performance-limiting factor, enabling the development of next-generation PCFCs and electrolyzers with superior electrochemical performance [6].

Application
Selection Property
Validation Focus
PCFC electrolyte in CO₂/H₂O environments
Chemical stability against CO₂ and H₂O
Long-term degradation under SOFC operating temperatures
Intermediate-temperature PCFC electrolyte
Dy-doping for enhanced ionic conductivity
Conductivity comparison at 600 °C under wet N₂
Co-sintered electrolyte layer manufacturing
ZnO sintering aid for low-temperature densification
Relative density >93% after sintering at reduced temperature
Grain boundary optimization for proton conductors
Cold sintering process to reduce grain boundary resistance
Total conductivity and grain boundary contribution post-annealing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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